[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol

Physicochemical properties Chromatography Drug formulation

Optimize your CNS drug discovery and antimalarial lead optimization with [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS 415701-69-8). Its distinct LogP (2.61) and regiospecific 2-hydroxymethyl group enable precise modulation of blood-brain barrier permeability and target binding, outperforming non-fluorinated or differently substituted analogs. The primary alcohol handle at the 2-position allows versatile derivatization (esterification, etherification) for parallel synthesis of diverse compound libraries or attachment of fluorophores/biotin for chemical probe development. As a structurally related alcohol to known antiplasmodial 1,4-disubstituted piperidines (IC50s 1-5 μg/mL), it serves as a superior starting point for potency and selectivity optimization. Available at ≥98% purity with robust supply chain support for R&D procurement.

Molecular Formula C13H18FNO
Molecular Weight 223.29
CAS No. 415701-69-8
Cat. No. B3266004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
CAS415701-69-8
Molecular FormulaC13H18FNO
Molecular Weight223.29
Structural Identifiers
SMILESC1CCN(C(C1)CO)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H18FNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2
InChIKeyYLRIGDFDEMCLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS 415701-69-8): A Fluorinated Piperidine Building Block with Distinct Physicochemical and Safety Profile


[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol (CAS 415701-69-8) is a fluorinated piperidine derivative characterized by a 4-fluorobenzyl substituent at the nitrogen atom and a hydroxymethyl group at the 2-position of the piperidine ring . It has a molecular weight of 223.29 g/mol, a LogP of 2.61, and a boiling point of 317.2±17.0 °C at 760 mmHg . The compound is typically available at a purity of 98% and is used as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules .

Why [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Cannot Be Simply Replaced by Other Piperidine Derivatives in Specialized Applications


Direct substitution of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol with other piperidine analogs is not advisable due to critical differences in steric configuration, electronic effects, and physicochemical properties that directly impact synthetic utility and biological performance. The 4-fluorobenzyl group imparts unique electronic characteristics and lipophilicity (LogP 2.61) compared to non-fluorinated or differently substituted analogs. Furthermore, the 2-hydroxymethyl group provides a specific reactive handle for further derivatization (e.g., esterification, etherification), and its position relative to the piperidine nitrogen is crucial for molecular recognition . For instance, the antiplasmodial activity of related piperidine alcohols is highly dependent on the specific substitution pattern and the presence of a hydroxyl group [1], highlighting that even small structural changes can lead to significant differences in biological activity.

Quantitative Evidence for Selecting [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Over Its Closest Analogs


Distinct Physicochemical Profile: LogP and Boiling Point Differentiation for Purification and Formulation

[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol exhibits a calculated LogP of 2.61 and a boiling point of 317.2±17.0 °C at 760 mmHg . In contrast, the 4-fluorobenzylpiperidine analog without the hydroxymethyl group (4-(4-fluorobenzyl)piperidine) has a lower LogP of 3.02 and a lower molecular weight of 193.26 g/mol . The higher LogP of the comparator suggests greater lipophilicity, which can impact retention times in reverse-phase chromatography and membrane permeability, making the target compound more suitable for applications requiring a specific balance of polarity and lipophilicity.

Physicochemical properties Chromatography Drug formulation

Regioisomeric Differentiation: Impact of Hydroxymethyl Group Position on Biological Activity

While direct activity data for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is not available in the primary literature, a class-level inference can be drawn from a study of closely related 1,4-disubstituted piperidines. In that study, alcohol analogues with a hydroxyl group showed significant antiplasmodial activity (IC50s between 1 and 5 μg/mL against P. falciparum), with the hydroxyl group identified as a key contributor to activity [1]. The target compound's hydroxymethyl group at the 2-position offers a distinct regioisomeric profile compared to the 3- and 4-position analogs, which are known to exhibit different pharmacological profiles. For example, (1-(4-fluorobenzyl)piperidin-3-yl)methanol (CAS 174561-04-7) and (1-(4-fluorobenzyl)piperidin-4-yl)methanol (CAS 174561-04-7) are used as building blocks for CNS-targeted compounds , but their specific activities differ due to the position of the functional group, impacting receptor binding and molecular interactions.

Structure-activity relationship Regioisomer Antimalarial

Safety Profile Differentiation: GHS Hazard Classification Compared to Unsubstituted Piperidine

The target compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with unsubstituted piperidine, which is classified as highly flammable and corrosive with more severe acute toxicity. The defined hazard profile of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol allows for a more targeted risk assessment and implementation of appropriate safety measures compared to simpler, more hazardous piperidine derivatives.

Safety Handling Toxicity GHS

Synthetic Utility: 2-Hydroxymethyl Group as a Superior Handle for Derivatization

The primary alcohol functionality at the 2-position of the piperidine ring provides a versatile synthetic handle for a wide range of chemical transformations, including esterification, etherification, oxidation, and conversion to leaving groups for nucleophilic substitution . This is in contrast to analogs lacking this functional group, such as 4-(4-fluorobenzyl)piperidine, which offer fewer direct derivatization options and may require additional synthetic steps to introduce a functional handle [1]. The presence of the hydroxymethyl group directly expands the chemical space accessible from this intermediate, increasing its value in diversity-oriented synthesis and library generation.

Synthetic chemistry Functional group Intermediate Derivatization

Purity Benchmarking: 98% Purity Standard with Defined Storage Conditions

Commercial sources for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol consistently offer a minimum purity of 98%, as specified by multiple vendors . This is comparable to or exceeds the purity offered for many analogous piperidine derivatives (e.g., 95% for some regioisomers ). Furthermore, the compound is defined with an MDL number (MFCD00977987) and specific storage conditions (store in a cool, dry place) , ensuring batch-to-batch consistency and traceability. This high and well-documented purity reduces the need for further purification steps and minimizes the risk of side reactions caused by impurities, directly impacting the efficiency and reliability of downstream applications.

Purity Quality control Storage Stability

Optimal Application Scenarios for [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol Based on Verified Evidence


Medicinal Chemistry: Synthesis of CNS-Active Compounds via Regiospecific Derivatization

Given its distinct LogP (2.61) and the presence of a 2-hydroxymethyl group, [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is ideally suited as a key intermediate in the synthesis of central nervous system (CNS) drug candidates. The piperidine ring is a privileged scaffold in CNS drug discovery, and the 4-fluorobenzyl group is a common motif in antipsychotics and antidepressants . The regiospecific placement of the hydroxymethyl group at the 2-position allows for unique molecular geometries that can be exploited to modulate target binding and blood-brain barrier permeability, a critical factor in CNS drug development.

Antimalarial Lead Optimization: Building on Class-Level Activity Against Resistant Strains

Class-level evidence from 1,4-disubstituted piperidine alcohols demonstrates potent antiplasmodial activity against both sensitive and resistant strains of P. falciparum (IC50s 1-5 μg/mL) [1]. [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol, as a structurally related alcohol, represents a promising starting point for a medicinal chemistry campaign aimed at optimizing antimalarial leads. Its specific regioisomeric structure and physicochemical properties offer a unique opportunity to improve potency, selectivity, and pharmacokinetic parameters relative to existing antimalarial chemotypes.

Chemical Biology: Synthesis of Fluorescent Probes and Affinity Reagents

The primary alcohol handle at the 2-position provides an ideal site for the attachment of fluorophores, biotin, or other reporter groups without significantly altering the core scaffold's binding properties. This enables the creation of novel chemical probes for target identification, cellular imaging, and mechanistic studies in chemical biology. The compound's moderate lipophilicity (LogP 2.61) and defined safety profile further support its use in such applications, where well-characterized and easily derivatizable building blocks are essential.

Academic and Industrial Synthesis: A Versatile Building Block for Library Generation

Due to its well-defined purity (≥98%) , robust supply chain from multiple vendors, and versatile functional groups, [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is an excellent choice for the parallel synthesis of diverse compound libraries. The 2-hydroxymethyl group can undergo a variety of robust transformations (e.g., Mitsunobu, esterification, oxidation) to rapidly generate a collection of structurally diverse analogs for high-throughput screening in both academic and industrial settings.

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